9-Methyl-1,9-dihydropyrene
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Overview
Description
9-Methyl-1,9-dihydropyrene is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique electronic and photophysical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-1,9-dihydropyrene typically involves the reduction of pyrene. One common method is the dissolving metal reduction of pyrene using sodium in ammonia, which yields 1,9-dihydropyrene. The methylation of this intermediate can be achieved using methyl iodide under basic conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-1,9-dihydropyrene can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound back to pyrene or other oxidized derivatives.
Reduction: Further reduction can lead to more hydrogenated forms of the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the electron-rich positions on the pyrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium in ammonia or lithium in tetrahydrofuran are typical reducing agents.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups onto the pyrene core .
Scientific Research Applications
9-Methyl-1,9-dihydropyrene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Methyl-1,9-dihydropyrene involves its interaction with various molecular targets. Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic
Properties
CAS No. |
85056-96-8 |
---|---|
Molecular Formula |
C17H14 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
9-methyl-1,9-dihydropyrene |
InChI |
InChI=1S/C17H14/c1-11-10-14-6-2-4-12-8-9-13-5-3-7-15(11)17(13)16(12)14/h2-5,7-11H,6H2,1H3 |
InChI Key |
NTFKIVVZVLNLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C2CC=CC3=C2C4=C(C=CC=C14)C=C3 |
Origin of Product |
United States |
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